![molecular formula C12H7Cl2N3 B1212548 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 108845-41-6](/img/structure/B1212548.png)

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine

Overview

Description

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine is a type of imidazole . Imidazoles are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

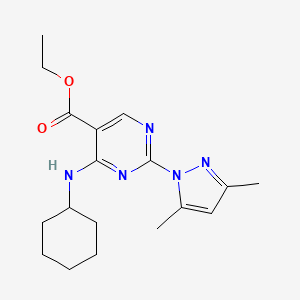

A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed, synthesized and the structures have been confirmed by 1H and 13C NMR and mass spectral analysis . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .Molecular Structure Analysis

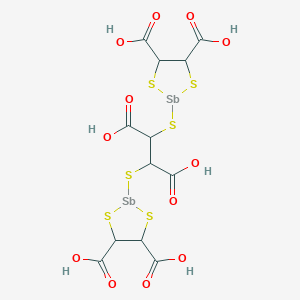

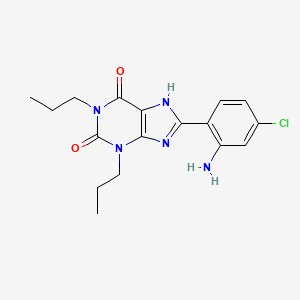

The molecular formula of 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine is C12H7Cl2N3. It has an average mass of 264.110 and a mono-isotopic mass of 263.00170 . The optimized molecular structure and its molecular orbital were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 71.0±0.5 cm3, and a molar volume of 190.5±7.0 cm3 . It has a polar surface area of 17 Å2 and a polarizability of 28.2±0.5 10-24 cm3 .Scientific Research Applications

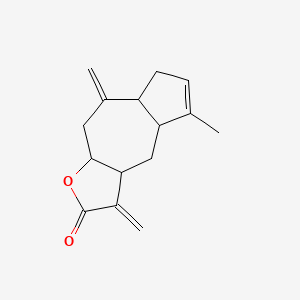

Catecholase Activity

Imidazo[1,2-a]pyridine derivatives, such as 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine, have been found to be highly effective in combination with copper (II) salts for catecholase activity . This principle is based on the oxidation reaction of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .

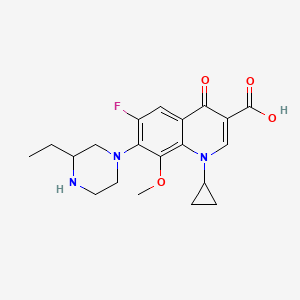

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds have been critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

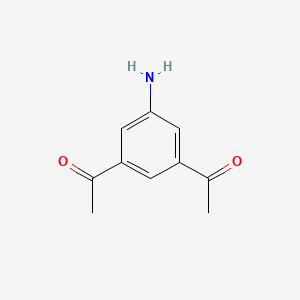

Anticancer Activity

Pyrimidine derivatives, including 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine, have been studied for their anticancer activity . These compounds have shown excellent anticancer activity against various cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .

Synthesis Method

A novel method for the synthesis of 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine using microwave irradiation has been developed . This method provides a new approach to synthesize this compound efficiently .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues, a class of compounds to which our compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit various molecular mechanisms in the treatment of diseases . For instance, some derivatives have shown to induce cell cycle arrest at the G2/M phase, suggesting inhibitory of tubulin polymerization . Others have shown activation of Caspase-3 , and inhibition against PI3K/Akt/mTOR signaling pathway .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to be involved in a broad variety of cellular processes such as transcription, translation, cell cycle progression, cell survival, circadian rhythms, ion transport, and apoptosis .

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

properties

IUPAC Name |

2-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-9-3-2-8(6-10(9)14)11-7-17-5-1-4-15-12(17)16-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBQGTFLIRGWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)